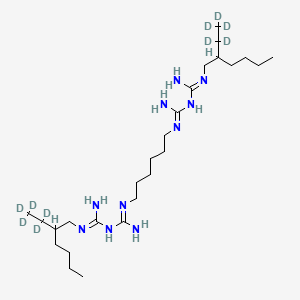
3,5-Diiodo-alpha-methyl-DL-tyrosine
Übersicht
Beschreibung
3,5-Diiodo-alpha-methyl-DL-tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenol ring and an alpha-methyl group attached to the amino acid backbone
Wirkmechanismus
Target of Action
3,5-Diiodo-alpha-methyltyrosine primarily targets the cAMP-dependent protein kinase inhibitor alpha and the cAMP-dependent protein kinase catalytic subunit alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, differentiation, and metabolism .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes
Biochemical Pathways
3,5-Diiodo-alpha-methyltyrosine is involved in the Thyroid Hormone Synthesis metabolic pathway . In the biosynthesis of thyroid hormones, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones . These hormones play a critical role in differentiation, growth, and metabolism .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its site of action .
Result of Action
3,5-Diiodo-alpha-methyltyrosine has been shown to have an impact on energy metabolism. In rodent models, it rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . .
Action Environment
The action, efficacy, and stability of 3,5-Diiodo-alpha-methyltyrosine can be influenced by various environmental factors. For instance, the presence of other compounds or changes in pH can affect its activity . More research is needed to understand how these and other environmental factors influence the action of 3,5-Diiodo-alpha-methyltyrosine.
Biochemische Analyse
Biochemical Properties
3,5-Diiodo-alpha-methyltyrosine plays a role in biochemical reactions, particularly in the synthesis of thyroid hormones . It is a product from the iodination of monoiodotyrosine . The compound interacts with various enzymes and proteins, influencing their function and contributing to various biochemical processes .
Cellular Effects
The effects of 3,5-Diiodo-alpha-methyltyrosine on cells are largely tied to its role in thyroid hormone synthesis . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in rodent models, it has been shown to rapidly increase resting metabolic rate .
Molecular Mechanism
The molecular mechanism of 3,5-Diiodo-alpha-methyltyrosine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is suggested that 3,5-Diiodo-alpha-methyltyrosine mainly acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Diiodo-alpha-methyltyrosine can change over time. For instance, in rodent models, exogenously administered 3,5-Diiodo-alpha-methyltyrosine rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects .
Dosage Effects in Animal Models
The effects of 3,5-Diiodo-alpha-methyltyrosine vary with different dosages in animal models. For instance, administration of 3,5-Diiodo-alpha-methyltyrosine to chow-fed rats aged 3–6 months significantly reduces body mass and improves glucose tolerance .
Metabolic Pathways
3,5-Diiodo-alpha-methyltyrosine is involved in the metabolic pathways of thyroid hormone synthesis . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-alpha-methyl-DL-tyrosine typically involves the iodination of alpha-methyltyrosine. One common method includes the use of 2,4,6,8-tetraiodoglycoluril as the iodinating agent under solvent-free grinding conditions with a catalytic amount of acetic acid . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Diiodo-alpha-methyl-DL-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms, converting the compound back to alpha-methyltyrosine.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alpha-methyltyrosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Diiodo-alpha-methyl-DL-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in enzyme modulation and as a potential marker for certain biological processes.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
3,5-Diiodotyrosine: A precursor in the production of thyroid hormones.
3,5-Diiodo-L-thyronine: An endogenous metabolite of thyroid hormones with significant metabolic activities.
3-Iodothyronamine: Another thyroid hormone derivative with distinct biological effects.
Uniqueness: 3,5-Diiodo-alpha-methyl-DL-tyrosine is unique due to the presence of the alpha-methyl group, which can influence its biological activity and metabolic stability. This structural modification may enhance its potential as a therapeutic agent or research tool compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-amino-3-(4-hydroxy-3,5-diiodophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I2NO3/c1-10(13,9(15)16)4-5-2-6(11)8(14)7(12)3-5/h2-3,14H,4,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCMIGZYZKLYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)I)O)I)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675853 | |
| Record name | 3,5-Diiodo-alpha-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7434-77-7 | |
| Record name | 3,5-Diiodo-alpha-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B564757.png)







![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B564767.png)
![4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester](/img/structure/B564769.png)
